![molecular formula C15H18O B14300302 spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a naphthalene moiety through a spiro carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with cyclohexanone in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of functional groups such as halogens or nitro groups on the naphthalene ring.
Aplicaciones Científicas De Investigación
3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
3’,4’-Dihydro-2’H-spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine]: Another spirocyclic compound with a different ring system.
3’,4’-Dihydro-1H-spiro[quinoline-2,1’-cycloalkane]: A spirocyclic compound with a quinoline moiety.
Uniqueness: 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C15H18O |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one |
InChI |
InChI=1S/C15H18O/c16-13-7-4-10-15(11-13)9-3-6-12-5-1-2-8-14(12)15/h1-2,5,8H,3-4,6-7,9-11H2 |
Clave InChI |
OGZQDOLITCDZME-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC2(C1)CCCC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


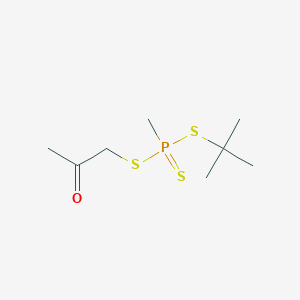

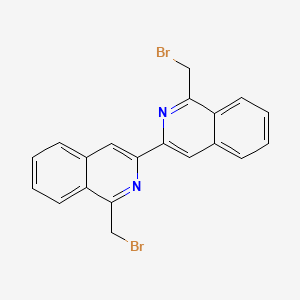
![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)

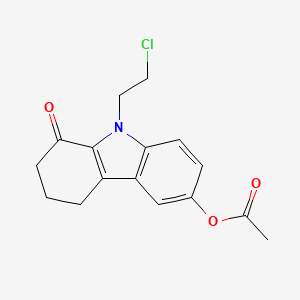
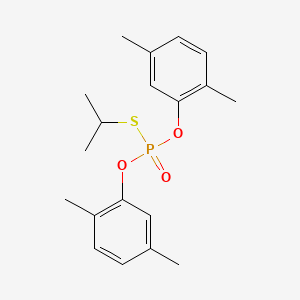
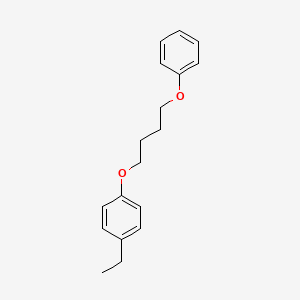



![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
